3-Hydroxy-3',4',5,7-tetramethoxyflavone is a natural product found in Sambucus nigra with data available.
3-Hydroxy-3',4',5,7-tetramethoxyflavone
CAS No.: 1244-78-6
Cat. No.: VC20929017
Molecular Formula: C19H18O7
Molecular Weight: 358.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1244-78-6 |
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Molecular Formula | C19H18O7 |
Molecular Weight | 358.3 g/mol |
IUPAC Name | 2-(3,4-dimethoxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one |
Standard InChI | InChI=1S/C19H18O7/c1-22-11-8-14(25-4)16-15(9-11)26-19(18(21)17(16)20)10-5-6-12(23-2)13(7-10)24-3/h5-9,21H,1-4H3 |
Standard InChI Key | AAASNKNLMQBKFV-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O)OC |
Introduction
Chemical Identity and Structural Characteristics
3-Hydroxy-3',4',5,7-tetramethoxyflavone belongs to the flavonol subclass of flavonoids, characterized by a distinctive 3-hydroxyflavone backbone with multiple methoxy substitutions. The compound features a chromen-4-one structure with specific methoxy groups at positions 5, 7, 3', and 4', along with a hydroxyl group at position 3.
Basic Chemical Properties
The compound possesses distinct chemical properties that contribute to its biological activity and physicochemical behavior in various systems. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 3-Hydroxy-3',4',5,7-tetramethoxyflavone
Structural Features
The chemical structure of 3-Hydroxy-3',4',5,7-tetramethoxyflavone consists of two aromatic rings (A and B) connected by a heterocyclic ring (C). The presence of a hydroxyl group at position 3 and methoxy groups at positions 5, 7, 3', and 4' contributes to its unique biological properties. The compound's structure is integral to its interaction with various biological targets and systems.
The structure includes:
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A chromen-4-one core structure
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Four methoxy groups (-OCH₃) at positions 5, 7, 3', and 4'
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A hydroxyl group (-OH) at position 3
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A 2-phenyl substitution pattern characteristic of flavonoids
Nomenclature and Identification
3-Hydroxy-3',4',5,7-tetramethoxyflavone is recognized by several names in scientific literature and databases. This variety of nomenclature reflects its structural features and relationship to other flavonoid compounds.
Synonyms and Alternative Names
The compound is referenced through multiple synonyms in chemical databases and research literature, as outlined in Table 2.
Table 2: Synonyms and Alternative Names for 3-Hydroxy-3',4',5,7-tetramethoxyflavone
Database Identifiers
Various chemical databases assign specific identifiers to facilitate the compound's tracking and identification in research and literature:
Natural Sources and Occurrence
3-Hydroxy-3',4',5,7-tetramethoxyflavone is found in several plant species, where it serves as a secondary metabolite with potential ecological functions.
Plant Sources
The compound has been identified in specific plant species:
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Sambucus nigra (European elder): The compound has been reported in this plant species, which is known for its medicinal properties . Sambucus nigra has a long history of traditional use for various health conditions, suggesting potential therapeutic applications for its constituent compounds.
Taxonomic Classification
From a phytochemical perspective, 3-Hydroxy-3',4',5,7-tetramethoxyflavone is classified within the following hierarchical structure:
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Phenylpropanoids and polyketides
Biological Activity and Molecular Targets
3-Hydroxy-3',4',5,7-tetramethoxyflavone exhibits various biological activities and interacts with multiple molecular targets, contributing to its potential therapeutic applications.
Established Molecular Targets
Research has identified several protein targets with which the compound interacts, suggesting diverse mechanisms of action and potential therapeutic applications.
Table 3: Proven Molecular Targets of 3-Hydroxy-3',4',5,7-tetramethoxyflavone
Cytochrome P450 Interaction
A significant aspect of 3-Hydroxy-3',4',5,7-tetramethoxyflavone's biological activity involves its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
Research indicates that hydroxylated tetramethoxyflavones (TMFs) can inhibit various cytochrome P450 enzymes, with the presence of a 3-hydroxyl group playing a significant role in this inhibition pattern . Specifically:
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The presence of a 3-hydroxyl group in TMFs decreases the inhibition of CYP3A4
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The same structural feature decreases the inhibition of CYP1A2, CYP2C9, and CYP2C19
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The inhibitory effects may be attributed to steric hindrance caused by the hydroxyl group on the 3'C position and methoxy groups at specific positions
This interaction with cytochrome P450 enzymes has important implications for the compound's pharmacokinetic properties and potential drug interactions, as these enzymes are central to the metabolism of many pharmaceutical compounds.
Structure-Activity Relationships
The biological activity of 3-Hydroxy-3',4',5,7-tetramethoxyflavone is influenced by its specific structural features, particularly the placement of hydroxyl and methoxy groups. Studies on structure-activity relationships have revealed that:
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic properties of 3-Hydroxy-3',4',5,7-tetramethoxyflavone is essential for evaluating its potential therapeutic applications and bioavailability.
Cytochrome P450 Inhibition
The compound's interaction with cytochrome P450 enzymes has significant implications for its metabolism and potential drug interactions . Specifically:
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Hydroxylated tetramethoxyflavones can inhibit various CYP enzymes
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The presence of a 3-hydroxyl group affects the pattern of CYP inhibition
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These interactions may influence the compound's metabolism and elimination, as well as its effects on the metabolism of other compounds
Structural Influence on Metabolism
The specific structural features of 3-Hydroxy-3',4',5,7-tetramethoxyflavone, particularly the position of hydroxyl and methoxy groups, influence its metabolic fate. Research suggests that:
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